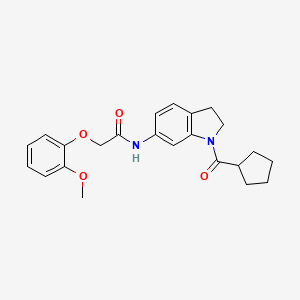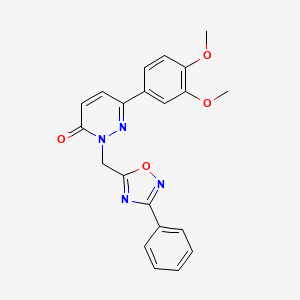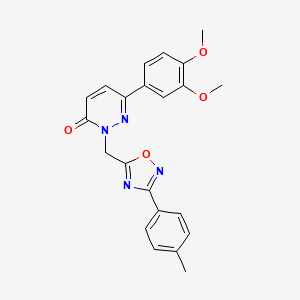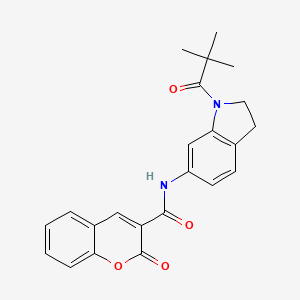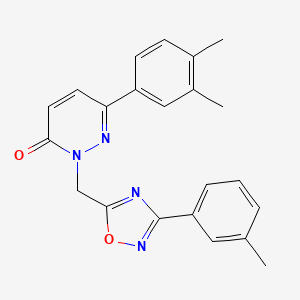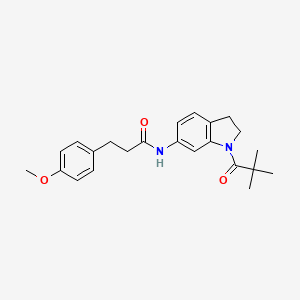
3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide
Overview
Description
3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as LSN2463359 and is a selective inhibitor of the protein kinase B-Raf, which is involved in the regulation of cell growth and proliferation.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide involves the inhibition of B-Raf kinase. B-Raf kinase is a protein kinase that is involved in the regulation of cell growth and proliferation. The overexpression of B-Raf kinase is commonly found in several types of cancer, including melanoma, thyroid cancer, and colorectal cancer. The inhibition of B-Raf kinase by 3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide leads to the suppression of cancer cell growth and proliferation.
Biochemical and physiological effects:
3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide has several biochemical and physiological effects. This compound has been shown to inhibit the phosphorylation of downstream targets of B-Raf kinase, such as MEK and ERK. The inhibition of these targets leads to the suppression of cancer cell growth and proliferation. 3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide has also been shown to induce apoptosis in cancer cells. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide in lab experiments include its selectivity for B-Raf kinase, its potential therapeutic applications in cancer and neurodegenerative diseases, and its well-defined mechanism of action. However, there are also limitations to using this compound in lab experiments. One limitation is the low yield of the synthesis method, which makes it difficult to obtain large quantities of the compound. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the research on 3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide. One direction is the further optimization of the synthesis method to improve the yield and scalability of the process. Another direction is the development of analogs of this compound with improved selectivity and potency. In addition, the potential therapeutic applications of this compound in cancer and neurodegenerative diseases should be further explored in preclinical and clinical studies. Finally, the safety and efficacy of this compound in humans should be thoroughly investigated.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a selective inhibitor of B-Raf kinase, which is overexpressed in several types of cancer. The inhibition of B-Raf kinase by 3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide leads to the suppression of cancer cell growth and proliferation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-23(2,3)22(27)25-14-13-17-8-9-18(15-20(17)25)24-21(26)12-7-16-5-10-19(28-4)11-6-16/h5-6,8-11,15H,7,12-14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYRUQSNNNHJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3205277.png)
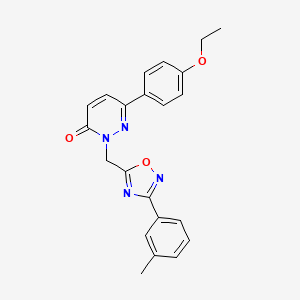
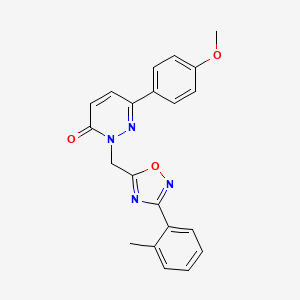
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B3205302.png)
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B3205311.png)
![N-(2-methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3205319.png)
